molecular formula C13H16N2O B172616 1-Cyclohexyl-3H-1,3-benzodiazol-2-one CAS No. 100615-14-3

1-Cyclohexyl-3H-1,3-benzodiazol-2-one

Cat. No.: B172616
CAS No.: 100615-14-3
M. Wt: 216.28 g/mol
InChI Key: KQPGCWWXPPKEOL-UHFFFAOYSA-N
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Description

Historical Context and Significance of Heterocyclic Scaffolds in Chemical Biology

The history of heterocyclic chemistry is deeply intertwined with the evolution of organic chemistry and medicine, beginning in the 1800s. Early discoveries included simple five- and six-membered rings like furan, pyrrole, and pyridine. numberanalytics.com Initially, the vibrant colors of many heterocyclic compounds led to their use as dyes in the textile industry, with indigo (B80030) being a prominent example. numberanalytics.com

The profound impact of heterocyclic scaffolds on biology and medicine became evident with the isolation and study of naturally occurring therapeutic agents. The antimalarial drug quinine, which features a quinoline (B57606) ring system, was isolated from the cinchona tree and has been used for centuries. numberanalytics.com A pivotal moment in pharmaceutical history was the discovery of penicillin by Alexander Fleming in 1928, which contains a β-lactam ring fused to a thiazolidine (B150603) ring, revolutionizing the treatment of bacterial infections. numberanalytics.com These foundational discoveries underscored the importance of heterocyclic compounds, which are now recognized as essential components in a vast array of biological molecules, including the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA, vitamins, and hormones. Today, it is estimated that approximately 70% of all pharmaceuticals contain a heterocyclic ring.

Overview of Benzodiazolone as a Privileged Structure in Medicinal Chemistry

Within the vast landscape of heterocyclic chemistry, certain molecular frameworks are termed "privileged structures." This designation is given to scaffolds that can bind to multiple, often unrelated, biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. nih.gov The benzimidazole (B57391) scaffold, the parent structure of the benzodiazolone class (also known as benzimidazol-2-one), is widely recognized as one such privileged structure. nih.gov

The versatility of the benzimidazole core is attributed to its physicochemical properties, such as its ability to participate in hydrogen bonding, engage in π-π stacking, and exhibit hydrophobic interactions. nih.gov These features allow benzimidazole-containing molecules to interact effectively with a wide range of biological macromolecules. nih.gov Consequently, derivatives of the benzimidazolone scaffold have been investigated for a broad spectrum of pharmacological activities. researchgate.net Research has demonstrated their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, antihypertensive, and antiprotozoal agents. nih.govnih.gov The wide-ranging biological activities of this class have cemented the benzodiazolone scaffold's status as a key building block in the development of novel therapeutic agents. researchgate.netnih.gov

Research Focus on 1-Cyclohexyl-3H-1,3-benzodiazol-2-one within the Benzodiazolone Class

Building upon the established potential of the benzodiazolone scaffold, researchers have synthesized and investigated numerous derivatives to explore how different substituents influence biological activity. One such derivative that has garnered academic interest is this compound. This compound features a cyclohexyl group attached to one of the nitrogen atoms of the benzimidazole ring system. ontosight.ai

The addition of the cyclohexyl group modifies the compound's physical and chemical properties, such as its solubility and how it interacts with biological targets, compared to the parent scaffold. ontosight.ai Research into this compound is part of a broader effort to understand the structure-activity relationships (SAR) within the benzodiazolone class. The focus of scientific inquiry for this specific compound has been on its potential therapeutic applications, with studies indicating a range of biological activities. ontosight.ai These include potential antimicrobial effects against certain bacteria and fungi, as well as possible antiviral and anti-inflammatory properties. ontosight.ai The investigation of this compound contributes to the ongoing exploration of the benzodiazolone class as a source of new potential therapeutic leads. ontosight.ai

Data Tables

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name 1-cyclohexyl-1,3-dihydro-2H-benzimidazol-2-one
CAS Number 100615-14-3
Molecular Formula C₁₃H₁₆N₂O

Table 2: Investigated Biological Activities of the Benzimidazol-2-one (B1210169) Scaffold

Activity Type Description
Anticancer Derivatives have been shown to inhibit cancer cell growth. nih.govbiotech-asia.org
Antimicrobial Activity has been observed against various bacteria and fungi. nih.govontosight.ai
Antiviral Certain derivatives show promise in inhibiting viral replication. ontosight.airsc.org
Anti-inflammatory The scaffold has been explored for its potential to reduce inflammation. nih.govontosight.ai
Antihypertensive Some compounds in this class have been studied for their effects on blood pressure. nih.govrsc.org

Properties

IUPAC Name

3-cyclohexyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPGCWWXPPKEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364712
Record name 1-Cyclohexyl-3H-1,3-benzodiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100615-14-3
Record name 1-Cyclohexyl-3H-1,3-benzodiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Cyclohexyl 3h 1,3 Benzodiazol 2 One and Its Analogs

Retrosynthetic Analysis of the Benzodiazolone Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to reliable chemical reactions performed in reverse.

For the 1,3-dihydro-2H-benzimidazol-2-one core, the most logical retrosynthetic disconnections are the two carbon-nitrogen (C-N) bonds of the cyclic urea (B33335) moiety. This is a common strategy for compounds containing a heteroatom, as these bonds are often formed during the final ring-closing steps of the synthesis.

Breaking both C-N bonds reveals two key synthons: an o-phenylenediamine (B120857) synthon and a carbonyl synthon. The corresponding real-world chemical equivalents (reagents) for these synthons are o-phenylenediamine and a carbonylating agent. This analysis suggests that the primary forward synthetic strategy involves the condensation of an appropriately substituted o-phenylenediamine with a reagent that can provide the C=O group, such as phosgene (B1210022), urea, or 1,1'-carbonyldiimidazole (B1668759) (CDI). This approach is the most common and direct pathway to the benzimidazolone scaffold. researchgate.netosi.lv

Direct Synthetic Routes to 1-Cyclohexyl-3H-1,3-benzodiazol-2-one

The direct synthesis of the target molecule can be achieved through a two-step process: first, the formation of the core benzodiazolone ring system, followed by the introduction of the cyclohexyl group onto one of the nitrogen atoms.

The formation of the 1,3-dihydro-2H-benzimidazol-2-one ring is typically accomplished via the cyclocarbonylation of o-phenylenediamine with a suitable one-carbon electrophile. researchgate.net Several reagents are effective for this transformation, each with distinct advantages and reaction conditions.

Urea Method: A widely used and straightforward method involves heating o-phenylenediamine with urea. google.commdpi.com This reaction proceeds via the formation of an intermediate phenylurea, which subsequently undergoes intramolecular cyclization with the elimination of ammonia (B1221849) to yield the benzimidazolone ring. The reaction can be performed without a solvent or in a high-boiling organic solvent. google.com

1,1'-Carbonyldiimidazole (CDI) Method: CDI is a safer and highly effective alternative to hazardous reagents like phosgene. nih.govwikipedia.org It reacts with o-phenylenediamine under mild conditions, often at room temperature, to form the benzimidazolone core in high yield. The byproducts, carbon dioxide and imidazole, are innocuous, making this a clean and efficient process. nih.govwikipedia.orgorgsyn.org

Phosgene and its Equivalents: Historically, phosgene was used for this cyclization. However, due to its extreme toxicity, safer alternatives like diphosgene or triphosgene (B27547) are now preferred. These reagents react with o-phenylenediamine, often in the presence of a base to neutralize the HCl byproduct, to form the cyclic urea structure. google.comnih.gov

Below is an interactive table summarizing common cyclization methods for benzodiazolone formation.

Table 1: Comparison of Cyclization Reagents for Benzodiazolone Synthesis Select a reagent from the dropdown to view details.

Urea

Conditions: Typically involves heating o-phenylenediamine and urea at high temperatures (e.g., 140-180°C), often without a solvent or in a high-boiling solvent like dichlorobenzene. google.commdpi.com

Advantages: Inexpensive, readily available reagent; simple procedure.

Disadvantages: Requires high temperatures; yields and purity can sometimes be moderate without optimization. google.com

1,1'-Carbonyldiimidazole (CDI)

Conditions: Reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF) at room temperature. nih.govorgsyn.org

Advantages: High yields; very mild reaction conditions; safe, non-toxic byproducts (imidazole and CO₂). wikipedia.org

Disadvantages: More expensive than urea.

Triphosgene

Conditions: Reaction is carried out in an inert solvent (e.g., toluene, THF) in the presence of a base (e.g., triethylamine) to scavenge the generated HCl. nih.gov

Advantages: Safer and easier to handle than gaseous phosgene; high reactivity.

Disadvantages: Still a hazardous reagent; requires careful handling and a base.

Once the 1,3-dihydro-2H-benzimidazol-2-one core is synthesized, the cyclohexyl group is introduced via N-alkylation. The benzimidazolone anion, generated by a suitable base, acts as a nucleophile that attacks an electrophilic cyclohexyl source.

The most common method involves the reaction of pre-formed benzimidazol-2-one (B1210169) with a cyclohexyl halide (e.g., cyclohexyl bromide or iodide) in the presence of a base. researchgate.netnih.gov The choice of base and solvent is crucial for achieving good yields and preventing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. nih.gov

Phase-transfer catalysis (PTC) offers an efficient alternative for this alkylation. researchgate.netuctm.edu In this approach, a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) is used to shuttle the benzimidazolone anion from a solid or aqueous phase into an organic phase where it can react with the alkyl halide. This technique often leads to faster reactions and higher yields under milder conditions. uctm.edu

Novel Synthetic Approaches and Green Chemistry Considerations

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and catalytic methods for constructing the benzodiazolone scaffold.

While the classical condensation methods are robust, catalytic approaches offer advantages in terms of efficiency and atom economy.

DBU-Catalyzed Carbonylation with CO₂: A green approach utilizes carbon dioxide (CO₂) as the carbonyl source. In the presence of a 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-based ionic liquid catalyst, o-phenylenediamines can be efficiently converted to benzimidazolones under solvent-free conditions, providing high yields. researchgate.net

Phase-Transfer Catalysis: As mentioned in N-alkylation, PTC is also valuable for the initial ring formation. When using urea, the addition of a phase-transfer catalyst can improve reaction rates and yields, allowing for lower reaction temperatures and shorter times. google.com

Lewis Acid and Nanoparticle Catalysis: For the synthesis of the broader benzimidazole (B57391) family (not strictly the 2-one), various catalysts including Lewis acids (e.g., ZrCl₄, SnCl₄) and metal oxide nanoparticles (e.g., δ-MnO₂, ZnO) have been shown to effectively promote the condensation of o-phenylenediamine with carbonyl compounds, often under mild or solvent-free conditions. rsc.orgsemanticscholar.orgresearchgate.net These methods highlight the potential for catalytic strategies to be adapted for benzodiazolone synthesis.

In line with the principles of green chemistry, solvent-free and microwave-assisted syntheses have emerged as powerful tools for the preparation of benzodiazolones.

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. eurekaselect.comjocpr.com The synthesis of benzimidazol-2-one from o-phenylenediamine and urea, for example, can be performed efficiently under microwave irradiation in the absence of a solvent. jocpr.com Similarly, the reaction of isatoic anhydride (B1165640) with trimethylsilyl (B98337) azide (B81097) under microwave conditions has been used to generate the benzimidazolone core. researchgate.net These methods are not only faster but also reduce energy consumption and the use of hazardous organic solvents. mdpi.comscispace.com

Table 2: Green Synthetic Approaches to Benzodiazolones This table summarizes modern, environmentally conscious methods for synthesizing the benzodiazolone ring system.

MethodKey FeaturesReagents/CatalystConditionsAdvantages
Microwave-Assisted Rapid Heatingo-Phenylenediamine, UreaSolvent-free, MW irradiation (e.g., 5-15 min) jocpr.commdpi.comExtremely short reaction times, high yields, energy efficient.
Catalytic CO₂ Fixation Use of a Renewable C1 Sourceo-Phenylenediamine, CO₂DBU-based ionic liquid catalystUtilizes a greenhouse gas, high atom economy, solvent-free. researchgate.net
Flow Chemistry Continuous Productiono-Phenylenediamine, CDIOptimized flow reactorHigh productivity, excellent process control, suitable for scale-up. nih.gov

Derivatization Strategies and Scaffold Modification of 1 Cyclohexyl 3h 1,3 Benzodiazol 2 One

Functionalization at the Benzodiazolone Nitrogen Atoms

The secondary amine within the 1-cyclohexyl-3H-1,3-benzodiazol-2-one structure is amenable to a variety of N-substitution reactions. Standard alkylation and arylation methods can be employed to introduce new functional groups at the N3 position. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. This approach allows for the introduction of various alkyl chains, which can be linear, branched, or cyclic, and can also contain additional functional groups.

In a broader context of benzimidazolone chemistry, copper-catalyzed N-arylation reactions have been successfully employed to introduce aryl groups. This methodology could be applied to this compound to synthesize 1-cyclohexyl-3-aryl-1,3-dihydro-benzimidazol-2-ones. Such reactions typically involve the coupling of the N-H bond with an aryl halide in the presence of a copper catalyst and a suitable ligand.

Furthermore, more complex substituents can be introduced. For example, the synthesis of domperidone, a well-known drug, involves the N-alkylation of a benzimidazolone derivative with a substituted propyl halide. This highlights the possibility of introducing elaborate side chains that can impart specific biological activities. A general scheme for N-alkylation is presented below:

Scheme 1: General N-Alkylation of this compound

In this reaction, R can represent a variety of alkyl or substituted alkyl groups, and X is a halide such as Cl, Br, or I. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

The nature of the substituent introduced at the N3 position has a profound impact on the molecular properties of the resulting compound, which in turn affects its potential for subsequent derivatization.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups at the N3 position can modulate the electron density of the entire benzodiazolone system. An electron-withdrawing group, for example, can increase the acidity of the protons on the benzene (B151609) ring, potentially facilitating electrophilic substitution reactions. Conversely, an electron-donating group would activate the benzene ring towards electrophilic attack.

Steric Effects: The size and conformation of the N3-substituent can influence the regioselectivity of subsequent reactions on the benzene ring. A bulky substituent may hinder attack at the adjacent C4 and C7 positions, favoring substitution at the C5 and C6 positions.

Solubility and Lipophilicity: The substituent at N3 significantly impacts the compound's solubility and lipophilicity (logP). Introducing polar groups can enhance aqueous solubility, which is often a desirable property for pharmaceutical applications. Conversely, adding non-polar aliphatic or aromatic moieties will increase lipophilicity. These properties are critical for controlling the pharmacokinetic profile of a drug candidate.

Introduction of Reactive Handles: The N3-substituent can be chosen to incorporate a reactive functional group, providing a "handle" for further, more complex derivatization. For example, introducing a terminal alkyne or azide (B81097) would allow for "click" chemistry reactions, enabling the facile conjugation of the benzodiazolone core to other molecules. Similarly, an ester or carboxylic acid group at this position can be used for amide bond formation.

A summary of how different N3-substituents can influence molecular properties is provided in the table below.

N3-Substituent TypeImpact on Electronic PropertiesImpact on Steric HindrancePotential for Further Derivatization
Small Alkyl Minor electron-donating effectLowLow, unless functionalized
Aryl Can be electron-donating or -withdrawing depending on substitutionModerate to high, depending on substitutionHigh, via reactions on the aryl ring
Acyl Strong electron-withdrawing effectModerateHigh, via cleavage or modification of the acyl group
Alkyl with terminal -OH, -COOH, -NH2 Introduces polarityVariableHigh, via esterification, amidation, etc.
Alkyl with terminal alkyne/azide Minor electronic effectVariableHigh, via click chemistry

Modifications on the Benzene Ring of the Benzodiazolone System

The benzene ring of the this compound scaffold is another key site for derivatization. Electrophilic aromatic substitution and modern cross-coupling reactions are the primary strategies for introducing new functionalities onto this part of the molecule.

The benzene ring of the benzimidazolone system can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration and halogenation. The directing effects of the existing substituents (the urea (B33335) moiety and the N-cyclohexyl group) will influence the position of the incoming electrophile. The urea part of the heterocycle is generally considered to be an ortho, para-directing group, although its activating or deactivating nature can be complex.

A study on the nitration of 1,3-dihydro-2H-benzimidazol-2-one using a mixture of potassium nitrate (B79036) and sulfuric acid resulted in the formation of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one nih.gov. This indicates that under strong nitrating conditions, multiple nitro groups can be introduced onto the benzene ring. It is plausible that similar reactions could be performed on the 1-cyclohexyl-substituted analogue, although the cyclohexyl group might exert some steric hindrance, potentially influencing the regioselectivity.

Halogenation, such as bromination, can also be achieved using reagents like N-bromosuccinimide (NBS) mdpi.com. The introduction of a halogen atom is particularly useful as it provides a handle for subsequent cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Once a halogen atom is introduced onto the benzene ring of this compound, a variety of cross-coupling reactions can be performed.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl halide. A highly relevant study demonstrated the successful Suzuki-Miyaura coupling of 1-cyclohexyl-2-iodo-1H-benzimidazole with various arylboronic acids under microwave-assisted conditions msu.edu. Although the starting material is a benzimidazole (B57391) rather than a benzimidazolone, the principles are directly applicable. This suggests that a halo-substituted this compound could be readily coupled with a wide range of boronic acids to introduce new aryl or heteroaryl substituents.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This would be a valuable method for introducing amino groups at various positions on the benzene ring of the this compound scaffold. These amino groups can then be further functionalized.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, providing a route to introduce alkynyl substituents. These alkynyl groups are versatile functional handles for further transformations.

The general applicability of these reactions to the benzimidazolone core suggests a vast chemical space that can be explored starting from a halogenated derivative of this compound.

Modifications of the Cyclohexyl Moiety

Direct chemical modification of the cyclohexyl group in this compound is the least explored derivatization strategy in the available literature. However, based on general principles of organic chemistry, several potential transformations can be envisioned.

One possible approach is the oxidation of the cyclohexyl ring. In the context of drug metabolism, cyclohexyl groups are often hydroxylated by cytochrome P450 enzymes. While this is a biological transformation, it suggests that chemical methods for hydroxylation could be developed. For instance, selective C-H oxidation reactions, potentially using transition metal catalysts, could introduce a hydroxyl group at one of the positions on the cyclohexyl ring. This hydroxyl group could then serve as a handle for further functionalization, such as esterification or etherification.

Another theoretical possibility is the introduction of fluorine atoms onto the cyclohexyl ring. The synthesis of tetrafluorocyclohexyl-containing molecules has been explored to modulate physicochemical properties such as lipophilicity and metabolic stability. While the direct fluorination of the existing cyclohexyl group would be challenging, the synthesis of the target molecule could potentially start from a fluorinated cyclohexylamine.

It is important to note that these are speculative strategies, as direct examples of the chemical modification of the cyclohexyl group on the this compound scaffold are not well-documented.

Stereochemical Considerations in Cyclohexyl Functionalization

The functionalization of the cyclohexyl ring in this compound introduces stereochemical complexity that can significantly influence the biological activity of the resulting derivatives. The conformational flexibility of the cyclohexane (B81311) ring, which primarily exists in a chair conformation to minimize angular and torsional strain, dictates the reactivity and stereochemical outcome of reactions.

In its most stable chair conformation, the substituents on the cyclohexane ring can occupy either axial or equatorial positions. The nitrogen atom of the benzimidazolone ring is a large substituent, and as such, it preferentially occupies an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. This conformational preference has profound implications for the stereoselectivity of reactions on the cyclohexyl ring.

Axial vs. Equatorial Attack:

When introducing a new substituent onto the cyclohexyl ring, the attacking reagent can approach from either the axial or equatorial face. The preferred trajectory is often governed by steric hindrance. For instance, the approach from the less hindered equatorial face is generally favored, leading to the formation of a product with the new substituent in an axial position. Conversely, attack from the more hindered axial face, while less common, would result in an equatorially substituted product.

The diastereoselectivity of such reactions can be high, and this has been a subject of both experimental and theoretical studies in related cyclohexyl systems. For example, in radical reactions of substituted cyclohexyls, the facial selectivity is influenced by the nature and position of existing substituents.

While specific studies on the diastereoselective functionalization of this compound are not extensively documented in the reviewed literature, the principles observed in other N-cyclohexyl heterocyclic systems are applicable. For instance, the reduction of a ketone on the cyclohexyl ring would likely proceed via hydride attack from the less hindered equatorial face, leading to a predominance of the axial alcohol.

Table 1: General Stereochemical Outcomes of Cyclohexyl Functionalization

Reaction TypeReagent ApproachMajor Product StereochemistryRationale
Nucleophilic addition to a carbonylEquatorialAxial substituentMinimized steric hindrance during approach.
Radical halogenationEquatorialAxial substituentLess hindered transition state.
Epoxidation of a cyclohexene (B86901) derivativePerpendicular to the planeDependent on existing substituents' directing effects.Steric and electronic effects of allylic substituents.

It is crucial to note that the actual stereochemical outcome can be influenced by various factors, including the specific reagents, solvents, and reaction temperatures used. Detailed stereochemical analysis, often employing techniques like NMR spectroscopy and X-ray crystallography, is essential to unequivocally determine the configuration of the newly formed stereocenters.

Incorporation of Spiro- and Bridged-Cyclohexyl Systems

To explore a wider chemical space and introduce greater structural rigidity and novelty, the this compound scaffold can be modified to include spirocyclic and bridged systems. These modifications can significantly impact the molecule's three-dimensional shape, which is a critical determinant of its interaction with biological targets.

Spirocyclic Derivatives:

Spiro-fused systems are characterized by a single atom being common to two rings. The synthesis of spirocyclic derivatives of benzimidazolones has been reported, showcasing the versatility of this scaffold. A notable example is the synthesis of 4'-Amino-1'H-spiro[cyclohexane-1,2'-(pyrimido[1,2-a]benzimidazole)]-3'-carbonitrile. This demonstrates that the cyclohexyl ring can be part of a more complex, fused heterocyclic system directly attached to the benzimidazole core at a spiro center.

The general strategy for creating such spirocycles often involves the reaction of a suitable benzimidazole precursor with a cyclic ketone or a bifunctional reagent that can form the second ring in a subsequent cyclization step. For instance, the condensation of o-phenylenediamine (B120857) with cyclohexanone (B45756) can lead to the formation of a spiro[cyclohexane-1,2'-benzimidazoline].

Bridged-Cyclohexyl Systems:

Bridged bicyclic systems introduce a high degree of conformational rigidity and a defined three-dimensional geometry. The incorporation of a bridged-cyclohexyl moiety, such as a bicyclo[2.2.1]heptane (norbornane) or a bicyclo[2.2.2]octane system, in place of the simple cyclohexyl group can lead to compounds with unique pharmacological properties.

While direct examples of 1-(bridged-cyclohexyl)-3H-1,3-benzodiazol-2-one are scarce in the surveyed literature, the synthesis of bridged bicyclic amines is well-established. These bridged amines can, in principle, be coupled to the benzimidazolone scaffold through N-arylation reactions. For example, a bridged amine could be reacted with a suitably functionalized benzimidazolone precursor, such as a 1-fluoro- or 1-chloro-benzimidazolone, under palladium-catalyzed cross-coupling conditions.

A patent has described a

Computational and Theoretical Investigations of 1 Cyclohexyl 3h 1,3 Benzodiazol 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn govern its reactivity and interactions.

The distribution of electron density, for instance, can identify electrophilic and nucleophilic sites within the molecule, offering insights into its chemical reactivity. researchgate.net While specific DFT data for 1-Cyclohexyl-3H-1,3-benzodiazol-2-one is not detailed in the available literature, studies on similar benzoxazole (B165842) and benzothiazole (B30560) structures show that substituents significantly impact the electronic effects and reactivity of the molecule. researchgate.net DFT calculations can elucidate how the cyclohexyl group influences the electronic environment of the benzodiazolone core.

Table 1: Representative Electronic Properties Calculated via DFT for Heterocyclic Compounds Note: This table is illustrative, based on typical findings for related benzimidazole (B57391)/benzothiazole structures, not specific to this compound.

Property Typical Calculated Value/Observation Significance
Dipole Moment 2-5 Debye Indicates the overall polarity of the molecule.
HOMO Energy -5 to -7 eV Relates to the electron-donating ability of the molecule.
LUMO Energy -1 to -3 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 3-5 eV Correlates with chemical reactivity and kinetic stability.

| Atomic Charges | Heteroatoms (N, O) typically show negative partial charges. | Identifies nucleophilic and electrophilic centers for reactions. |

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity and electronic transitions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In benzimidazole derivatives, the distribution of HOMO and LUMO densities often localizes on different parts of the molecule, indicating regions susceptible to electrophilic and nucleophilic attack and highlighting charge transfer properties within the molecule. researchgate.netmdpi.com For this compound, FMO analysis would reveal how the cyclohexyl and benzodiazolone moieties contribute to its electronic frontiers.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insight into the three-dimensional structure and dynamic behavior of molecules, which are essential for understanding their biological function.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The goal is to identify the most stable, low-energy conformations. The collection of all possible conformations and their corresponding potential energies forms the molecule's energy landscape. researchgate.net

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. researchgate.net In drug discovery, MD simulations are used to analyze the stability of a ligand-protein complex and to characterize the detailed interactions between the ligand and its target receptor. nih.govsemanticscholar.org

For a compound like this compound, MD simulations would typically follow a molecular docking study to assess the dynamic behavior of the ligand within the binding pocket of a target protein. researchgate.net These simulations can reveal:

Binding Stability: Whether the ligand remains stably bound in the active site over the simulation period (e.g., 100 nanoseconds). nih.govresearchgate.net

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and water bridges that stabilize the complex. nih.gov

Conformational Changes: How the ligand and the protein adapt their conformations to achieve optimal binding.

Studies on related benzimidazole derivatives have used MD simulations to confirm stable binding to targets like cyclooxygenase (COX) enzymes and SARS-CoV-2 main protease, providing a detailed picture of the protein-ligand contacts that are crucial for biological activity. researchgate.netnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Ligand-Based Drug Design Principles Applied to Benzodiazolones

Ligand-based drug design (LBDD) is a strategy employed when the three-dimensional structure of the biological target is unknown or not well-defined. nih.gov This approach relies on the analysis of molecules known to interact with the target of interest to derive a model that defines the essential structural and physicochemical features required for biological activity. nih.govnih.gov For the benzodiazolone scaffold, LBDD principles are applied to explore how different substituents on the core structure influence activity, guiding the synthesis of more potent and selective compounds.

One of the core LBDD methodologies is the development of a pharmacophore model. A pharmacophore represents the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, ionizable groups) that a molecule must possess to interact with its target receptor. youtube.com For the benzodiazolone class, researchers might analyze a series of analogs with varying substituents at the N-1 and N-3 positions and on the benzene (B151609) ring to identify common features present in the most active compounds.

Another key LBDD approach is the Quantitative Structure-Activity Relationship (QSAR) analysis. youtube.com QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. youtube.com For benzodiazolone derivatives, a QSAR study would involve calculating various molecular descriptors for each analog, such as:

Electronic properties: Dipole moment, partial atomic charges.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP (partition coefficient).

These descriptors are then used to build a regression model that can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. For instance, a pharmacophore-hybridization strategy was used to develop novel inhibitors based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, demonstrating how the structural features of known active compounds can be merged to design new ones. researchgate.net The process allows for the systematic exploration of chemical space to optimize ligand-target interactions. nih.gov

Table 1: Key Ligand-Based Drug Design (LBDD) Techniques

Technique Principle Application to Benzodiazolones
Pharmacophore Modeling Identifies the 3D arrangement of essential molecular features for biological activity. youtube.com Defines the necessary hydrophobic, hydrogen bonding, and aromatic features of benzodiazolone derivatives required for target binding.
QSAR Correlates physicochemical properties of molecules with their biological activities using mathematical models. youtube.com Predicts the potency of novel this compound analogs based on calculated molecular descriptors.
Molecular Similarity Compares molecules based on their 3D shape, electrostatics, and surface properties to find novel active compounds. youtube.com Screens large chemical databases to identify new compounds with similar properties to active benzodiazolones.
Pharmacophore Hybridization Combines structural features from different known active ligands to design new chemical entities. researchgate.net Merges the benzodiazolone core with fragments from other known inhibitors to create novel compounds with potentially improved activity. researchgate.net

Computational Prediction of Molecular Interactions

Computational methods are crucial for predicting and analyzing the specific interactions between a ligand, such as this compound, and its biological target at the atomic level. These techniques are central to structure-based drug design but are also used in conjunction with LBDD to refine pharmacophore models and understand SAR.

Molecular Docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This simulation places the ligand into the binding site of a target protein and scores the different poses based on their binding energy. For a benzodiazolone derivative, docking studies can reveal key interactions, such as:

Hydrogen Bonds: The carbonyl oxygen of the benzodiazolone core is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The cyclohexyl group at the N-1 position and the benzene ring can form significant hydrophobic contacts with nonpolar amino acid residues in the binding pocket. nih.gov

Pi-Stacking: The aromatic benzene ring can engage in π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex. nih.gov Starting from a docked pose, an MD simulation models the movement of every atom in the system over time, offering insights into the stability of the binding mode and the flexibility of both the ligand and the protein. nih.govnih.gov This can help confirm whether the key interactions predicted by docking are maintained over time.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide highly accurate information about a ligand's geometry, charge distribution, and orbital energies (e.g., HOMO and LUMO), which helps in understanding its reactivity and the nature of its interactions with a receptor. nih.gov

In studies of related N-substituted benzimidazolone derivatives as inhibitors of the enzyme OGG1, computational docking predicted that the benzimidazolone core overlays with the natural substrate in the active site. nih.gov Analysis of protein-ligand contacts from such simulations typically categorizes interactions into four main types: hydrogen bonds, hydrophobic interactions, ionic interactions, and water bridges. nih.gov

Table 2: Predicted Molecular Interaction Types for Benzodiazolone Scaffolds

Interaction Type Potential Interacting Group on Ligand Example Protein Residues
Hydrogen Bonding Carbonyl oxygen, N-H group Serine, Threonine, Lysine, Asparagine
Hydrophobic Contact Cyclohexyl ring, Benzene ring Leucine, Isoleucine, Valine, Alanine, Phenylalanine
π-π Stacking Benzene ring Phenylalanine, Tyrosine, Tryptophan, Histidine
van der Waals Forces Entire molecule All residues in close proximity

These computational predictions are fundamental for the iterative process of drug design, where theoretical models guide the synthesis of new compounds, and experimental results, in turn, help refine the computational models.

Molecular Mechanism of Action and Biological Target Identification Research for Benzodiazolone Scaffolds

Investigation of Binding Affinity and Ligand-Receptor Interactions via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule, such as a benzodiazolone derivative, within the active site of a biological target like a protein. nih.govwikipedia.org

Docking Protocols and Scoring Functions

The process of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand within the receptor's binding site, considering translational and rotational degrees of freedom. u-strasbg.fr Programs like AutoDock, GOLD, Glide, and FlexX are commonly used for this purpose. nih.govnih.gov

Once potential binding poses are generated, a scoring function is employed to evaluate and rank these conformations. youtube.com Scoring functions are mathematical models used to approximate the binding affinity between the ligand and the receptor. wikipedia.org A more negative score typically indicates a more favorable binding interaction. These functions can be classified into several types:

Force-Field-Based: These functions calculate the binding energy based on classical mechanics principles, including van der Waals and electrostatic interactions.

Empirical: These functions use a set of weighted energy terms, calibrated using experimental binding data from a training set of protein-ligand complexes. youtube.com

Knowledge-Based: These derive statistical potentials from analyzing the frequency of atom-pair contacts in known protein-ligand crystal structures. youtube.com

To improve predictive accuracy, a "consensus scoring" approach, which combines the results of multiple different scoring functions, is often utilized. youtube.com

Table 1: Examples of Scoring Functions Used in Molecular Docking
Scoring FunctionType/ProgramKey Principle
AutoDock ScoreForce-Field-Based (AutoDock)Estimates free energy of binding based on a semi-empirical force field. acs.orgresearchgate.net
ChemScoreEmpirical (SYBYL/GOLD)Estimates binding affinity based on terms for H-bonds, metal interactions, lipophilic contact, and rotational entropy. acs.org
DrugScoreKnowledge-BasedUses distance-dependent pair potentials derived from crystal structures of protein-ligand complexes. acs.org
GlideScoreEmpirical (Glide)A multi-term function that includes a penalty for buried polar groups and rewards for hydrophobic enclosure. youtube.com

Identification of Putative Molecular Targets (e.g., protein kinases, quorum sensing proteins)

A primary application of molecular docking is the identification of potential molecular targets for a given compound. By screening a compound against a library of protein structures, researchers can generate hypotheses about its biological activity. For benzimidazole (B57391) and related scaffolds, this approach has implicated several important classes of proteins as potential targets.

Protein Kinases: Protein kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is linked to diseases like cancer. nih.govnih.gov The benzimidazole scaffold is a common feature in many kinase inhibitors. nih.gov Docking studies have shown that these compounds can act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. nih.gov Related heterocyclic structures like quinazolines and thiazoles have been shown to target kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and Cyclin-Dependent Kinases (CDKs). nih.govekb.eg

Quorum Sensing Proteins: Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that regulates virulence and biofilm formation. nih.govnih.gov Inhibiting QS is a promising anti-pathogenic strategy. Docking studies are used to identify compounds that can block the binding of bacterial signaling molecules (autoinducers) to their cognate receptor proteins, such as LasR and LuxR. nih.govbenthamscience.com Thiazolidinedione derivatives, for example, have shown anti-QS activity, potentially by targeting key proteins in these pathways. nih.gov

Table 2: Putative Molecular Targets for Benzodiazolone-Related Scaffolds
Target ClassSpecific ExampleAssociated ScaffoldPotential Effect
Protein KinaseEGFR, VEGFR, Aurora Kinases, CDKsBenzimidazole, Quinazoline, ThiazoleAnticancer nih.govnih.govekb.eg
Quorum Sensing ProteinLasR, LuxR, PhzSThiazolidinedioneInhibition of bacterial virulence and biofilm formation nih.govbenthamscience.com
GABA-A ReceptorBenzodiazepine (B76468) site1,3,4-Oxadiazole (B1194373)Anxiolytic, anticonvulsant researchgate.netnih.gov
Cyclooxygenase (COX)COX-1, COX-21,3,4-OxadiazoleAnti-inflammatory nih.gov

Enzymatic Inhibition and Activation Studies (in vitro)

In vitro enzymatic assays are fundamental for validating the predictions made by molecular docking and for quantifying the potency of a compound. mdpi.com These assays measure the ability of a compound to either inhibit or, less commonly, activate a specific enzyme under controlled laboratory conditions. mdpi.com The degree of inhibition is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.gov

For example, studies on isoxazole (B147169) derivatives have demonstrated their potential as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov Similarly, various plant extracts have been tested for their ability to inhibit pro-inflammatory enzymes like xanthine (B1682287) oxidase and hyaluronidase. nih.gov In one study, a Schiff base derivative containing a 1,3,4-oxadiazole ring was found to inhibit both COX-1 and COX-2 isoenzymes at low concentrations. nih.gov

Table 3: Examples of In Vitro Enzyme Inhibition by Heterocyclic Compounds
Compound/ScaffoldEnzyme TargetReported Activity (IC₅₀)
Isoxazole derivative (C3)5-Lipoxygenase (5-LOX)8.47 µM nih.gov
Isoxazole derivative (C5)5-Lipoxygenase (5-LOX)10.48 µM nih.gov
Imidazothiazole derivative (39)V600E-B-RAF Kinase0.978 nM nih.gov
1,3-thiazole-5-carboxylic acid derivative (33)Protein Kinase CK20.4 µM nih.gov

Receptor Binding Studies (in vitro)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. chelatec.com These assays are crucial for understanding the interaction between a ligand and its target at the molecular level. chelatec.com A common method involves competitive binding experiments using a radiolabeled ligand known to bind to the receptor of interest.

In this setup, cell membranes containing the target receptor are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. nih.gov The ability of the test compound to displace the radiolabeled ligand from the receptor is measured. From this data, the IC₅₀ value can be determined, which represents the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This can then be used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. chelatec.com

For scaffolds related to benzodiazolones, binding assays for the benzodiazepine receptor on the GABA-A receptor complex are particularly relevant. nih.gov Radioligands such as [³H]diazepam, [³H]flumazenil, or [¹²⁵I]2'-iododiazepam are used to characterize the binding of new compounds to this site. nih.govnih.gov Such studies can also differentiate between receptor agonists and antagonists by observing how binding affinity is modulated in the presence of substances like GABA. nih.gov

Cellular Pathway Modulation (in vitro)

Beyond interacting with a single enzyme or receptor, bioactive compounds ultimately exert their effects by modulating complex cellular signaling pathways. In vitro cell-based assays are used to investigate these effects. Researchers can treat cultured cells with a compound and then measure changes in protein expression, phosphorylation status, or the production of signaling molecules.

For instance, compounds with anti-inflammatory potential are often evaluated for their ability to suppress the production of pro-inflammatory cytokines (e.g., IL-6, IL-8) and mediators like prostaglandin (B15479496) E₂ (PGE₂) in stimulated cells. nih.govnih.gov

Furthermore, the impact on key signaling cascades is frequently studied. The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are central to cell proliferation, differentiation, and stress responses, and are common targets for therapeutic intervention. nih.gov A benzylideneacetophenone derivative, for example, was shown to alleviate arthritic symptoms by inhibiting the phosphorylation of p38 and ERK in fibroblast-like synoviocytes. nih.govnih.gov Similarly, the PI3K/AKT/mTOR pathway is another critical signaling network involved in cell growth and survival that is often investigated. nih.gov

Exploration of Novel Biological Functions of Benzodiazolone Derivatives

The versatility of the benzodiazolone scaffold and its relatives has prompted broad exploration into novel biological functions. In vitro screening against various cell lines and pathogens is a common first step in this discovery process.

These investigations have revealed a wide spectrum of potential therapeutic applications:

Anticancer Activity: Many derivatives are tested for their cytotoxicity against a panel of human cancer cell lines, such as those for lung (A549), breast (MCF-7), and colon (LoVo) cancer. nih.gov

Antifungal Activity: With the rise of drug-resistant fungal infections, there is a pressing need for new antifungal agents. Triazole derivatives, structurally related to benzodiazolones, have been synthesized and shown to have potent, broad-spectrum activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans. nih.gov Some of these compounds were effective against fluconazole-resistant strains and were found to inhibit the fungal enzyme Cyp51, which is crucial for ergosterol (B1671047) biosynthesis. nih.gov

Antimicrobial and Anti-biofilm Activity: As discussed, targeting bacterial communication through quorum sensing inhibition is a major area of research to combat bacterial pathogenicity without directly killing the bacteria, which may reduce the pressure for resistance development. nih.govnih.gov

This ongoing research continues to uncover new potential uses for benzodiazolone-based compounds, highlighting the therapeutic promise held within this chemical scaffold.

Advanced Research Techniques and Methodologies in Benzodiazolone Research

Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

The precise identification and structural analysis of benzodiazolone derivatives are foundational to all further research. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this process.

Advanced NMR Techniques: One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are paramount for determining the chemical structure of complex heterocyclic compounds like benzodiazolones. researchgate.netipb.pt Techniques such as 1H and 13C NMR provide fundamental information about the proton and carbon skeletons. researchgate.net For more complex structures, advanced 2D NMR methods like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Total Correlated Spectroscopy (TOCSY) are employed to establish connectivity between different atoms within the molecule. ipb.pt These techniques are crucial for assigning proton and carbon resonances, especially when dealing with intricate natural products and their synthetic derivatives. researchgate.netipb.pt The Nuclear Overhauser Effect (NOE) provides through-space correlation data, which is vital for determining the stereochemistry of the molecule. ipb.pt

Mass Spectrometry: Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org Techniques like Electrospray Ionization (ESI-MS) are routinely used for the characterization of newly synthesized benzoxazolone derivatives. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula of a compound. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for both the confirmation and quantification of benzodiazepine-related compounds. nih.gov Furthermore, advanced techniques like Thermal Desorption Direct Analysis in Real Time Mass Spectrometry (TD-DART-MS) offer rapid and sensitive detection of these compounds, even in complex mixtures. nih.gov

Interactive Data Table: Spectroscopic Data for Benzodiazolone-Related Compounds

Compound/TechniqueKey FindingsReference
Fused 1,2,4-triazolo isoquinoline (B145761) derivativesStructures characterized by 1H NMR, 13C NMR, and HRMS analysis. researchgate.net
N-substituted 1,3-benzoxazol-2(3H)-one derivativesCharacterized by 1H NMR, 13C NMR, and ESI-MS spectra. nih.gov
BenzodiazepinesRapid detection with nanogram sensitivity using TD-DART-MS. nih.gov nih.gov
BenzodiazepinesConfirmation and quantification using GC-MS. nih.gov nih.gov

X-ray Crystallography of Benzodiazolone Derivatives and Protein Co-Crystals

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information of molecules in their crystalline state. This technique is instrumental in definitively determining the absolute configuration and conformation of benzodiazolone derivatives. The resulting crystal structures offer precise details about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the molecule's physical and chemical properties.

Furthermore, co-crystallization of benzodiazolone derivatives with their target proteins allows for the detailed visualization of the binding mode and interactions within the protein's active site. This information is invaluable for structure-based drug design, enabling the rational optimization of lead compounds to enhance their potency and selectivity. The synthesis and characterization of cocrystals of various pharmaceutical compounds have been shown to potentially improve physicochemical properties. nih.gov

High-Throughput Screening Methodologies for Biological Activity

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity against a specific target. nih.govnih.gov This automated process allows researchers to test thousands of compounds in a short period, significantly accelerating the identification of "hit" compounds with desired therapeutic effects. nih.govresearchgate.net

HTS assays are developed to be robust, reproducible, and amenable to automation. nih.gov They often rely on fluorescence, luminescence, or other detectable signals to measure the activity of the compounds. researchgate.net The data generated from HTS campaigns are analyzed to identify promising candidates for further investigation and lead optimization. researchgate.net The success rate for identifying hits in HTS campaigns can vary but is a crucial first step in the drug discovery pipeline. mdpi.com Various compound libraries, including those containing FDA-approved drugs, natural products, and diverse chemical scaffolds, are utilized in these screening efforts. upenn.edu

Interactive Data Table: High-Throughput Screening Campaigns

Screening Target/LibraryMethodologyOutcomeReference
Small molecule librariesSAMDI mass spectrometryIdentification of compounds modulating biochemical activities. nih.gov nih.gov
Compound library (10,100 compounds)Fluorescence anisotropyIdentification of six primary potential hits. researchgate.net researchgate.net
Five commercial compound libraries (2,228 molecules)Motility inhibition assayIdentification of 32 compounds with >70% motility inhibition. mdpi.com mdpi.com
Multidrug-resistant A. baumannii and K. pneumoniaePhenotypic screenIdentification of 72 compounds with confirmed activity. nih.gov nih.gov

Application of Artificial Intelligence and Machine Learning in Benzodiazolone Discovery

In the context of benzodiazolone research, AI and ML algorithms can be applied to several key stages of the discovery process:

Target Identification: AI can analyze biological data to identify and validate new molecular targets for benzodiazolone-based drugs. nih.gov

Virtual Screening and Hit Identification: ML models can be trained on existing data to predict the biological activity of virtual compounds, allowing for the efficient screening of massive chemical libraries and prioritizing candidates for experimental testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new benzodiazolone derivatives with desired properties, such as high potency and low toxicity. nih.gov

ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the development process.

The successful application of AI and ML in drug discovery relies on the availability of large, high-quality datasets for model training and validation. nih.gov Collaboration between AI experts and pharmaceutical scientists is crucial for leveraging these technologies to their full potential. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for 1-Cyclohexyl-3H-1,3-benzodiazol-2-one, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between cyclohexylamine derivatives and benzimidazolone precursors. For example, analogous compounds like 5-chloro-1,3-benzoxazol-2(3H)-one derivatives are synthesized via nucleophilic substitution or cyclization under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts such as triethylamine . Optimization focuses on temperature control (80–120°C), stoichiometric ratios, and purification via column chromatography. Reaction progress can be monitored using thin-layer chromatography (TLC) and validated via NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For resolving proton environments and confirming substituent positions (e.g., cyclohexyl group integration in 1^1H NMR).
  • X-ray Crystallography : To determine molecular packing and hydrogen-bonding interactions. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve torsional angles and intermolecular interactions .
  • Mass Spectrometry (MS) : For verifying molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Refer to Material Safety Data Sheets (MSDS) for hazards (e.g., toxicity via inhalation or dermal contact). Use fume hoods, nitrile gloves, and eye protection. First-aid measures include immediate rinsing for skin/eye exposure and activated charcoal for ingestion .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data during structural elucidation be resolved?

Contradictions may arise from polymorphism, solvent effects, or dynamic motion in solution. Strategies include:

  • Multi-technique validation : Cross-validate NMR, X-ray, and IR data. For example, crystallographic O–H···N hydrogen bonds (observed in SHELX-refined structures) should align with NMR hydrogen/deuterium exchange experiments .
  • Computational modeling : Density Functional Theory (DFT) can predict stable conformers and compare with experimental data .

Q. What methodologies are used to study the structure-activity relationships (SAR) of benzodiazol-2-one derivatives in pharmacological research?

SAR studies often involve:

  • Functional group modulation : Introducing substituents (e.g., trifluoromethyl groups) to assess binding affinity changes. For example, derivatives like flibanserin hydrochloride (a 5-HT receptor modulator) are tested for receptor selectivity via in vitro assays .
  • Molecular docking : Using software like AutoDock to predict interactions with target proteins (e.g., dopamine receptors) .
  • In vivo pharmacokinetics : Evaluating metabolic stability and bioavailability through LC-MS/MS profiling.

Q. How can researchers optimize synthetic yields for this compound derivatives under scaled conditions?

Scale-up challenges include heat dissipation and byproduct formation. Strategies:

  • Flow chemistry : Continuous reactors improve temperature control and mixing efficiency.
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent polarity, catalyst loading) using response surface methodology .

Q. What analytical approaches are recommended for detecting trace impurities in synthesized batches?

  • High-Performance Liquid Chromatography (HPLC) : Paired with UV/Vis or mass detectors to quantify impurities at <0.1% levels.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile byproducts.
  • Elemental analysis : To confirm stoichiometric purity, especially for metal-catalyzed reactions .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and experimental melting points?

Discrepancies may stem from polymorphism or solvent inclusion. Remedies:

  • Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions.
  • Thermogravimetric Analysis (TGA) : Detect solvent residues affecting melting behavior .

Q. What statistical methods are suitable for analyzing biological activity data in dose-response studies?

  • Nonlinear regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC50_{50}/IC50_{50} values.
  • ANOVA with post-hoc tests : Compare efficacy across derivatives (e.g., Tukey’s test for multiple comparisons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.